Gemcitabine 5-Benzoate

Description

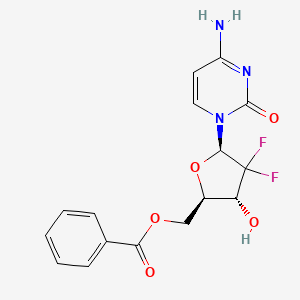

Structure

3D Structure

Properties

Molecular Formula |

C16H15F2N3O5 |

|---|---|

Molecular Weight |

367.30 g/mol |

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C16H15F2N3O5/c17-16(18)12(22)10(8-25-13(23)9-4-2-1-3-5-9)26-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |

InChI Key |

HUKCAJBXEFDRFD-MPKXVKKWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Gemcitabine 5 Benzoate

Detailed Synthetic Routes to Gemcitabine (B846) 5'-Benzoate

The synthesis of Gemcitabine 5'-Benzoate can be approached through two primary strategies: direct selective benzoylation of Gemcitabine or a multi-step synthesis involving protection and deprotection of the sugar hydroxyl groups.

A common route involves the use of a protected Gemcitabine intermediate, 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate. This intermediate can be selectively deprotected at the 3'-position to yield the desired 5'-benzoate product. This method offers good control over the regioselectivity of the final product.

Alternatively, direct selective benzoylation of the 5'-hydroxyl group of Gemcitabine can be achieved. This approach requires careful selection of reagents and reaction conditions to favor acylation at the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. Enzymatic synthesis presents a highly regioselective method for this transformation.

Precursor Chemical Synthesis and Modification

The synthesis of Gemcitabine 5'-Benzoate relies on key precursor molecules. The primary precursor is Gemcitabine itself or its protected derivatives. The synthesis of Gemcitabine is a complex process that has been extensively studied. It typically starts from a suitably protected 2-deoxy-2,2-difluororibose (B14132828) sugar.

A crucial intermediate in many Gemcitabine syntheses is 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate. This dibenzoylated lactone is then converted to a glycosyl donor, which is subsequently coupled with a silylated cytosine derivative. This glycosylation step is critical for establishing the correct stereochemistry of the final nucleoside.

Modification of the precursor, Gemcitabine, involves the selective introduction of a benzoate (B1203000) group at the 5'-position. This can be achieved through various chemical and enzymatic methods. For instance, a modified Mitsunobu procedure, which has been successful for selective 5'-O-acetylation of deoxynucleosides, could potentially be adapted for benzoylation. tandfonline.com

Optimization of Reaction Conditions for Gemcitabine 5'-Benzoate Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of Gemcitabine 5'-Benzoate. Key parameters that require careful control include temperature, reaction time, solvent, and the choice of catalyst or activating agent.

For the selective 5'-benzoylation of Gemcitabine, a screening of different benzoylating agents (e.g., benzoyl chloride, benzoic anhydride) and bases (e.g., pyridine, triethylamine) is necessary. The stoichiometry of the reagents must also be carefully controlled to minimize the formation of the 3',5'-dibenzoate byproduct.

In the case of enzymatic synthesis, parameters such as the choice of enzyme (e.g., lipase), solvent, temperature, and acyl donor (e.g., vinyl benzoate) are critical for achieving high regioselectivity and conversion. nih.gov Continuous flow biocatalysis is an emerging technique that can offer improved reaction efficiency and easier scale-up. nih.gov

The following table outlines key parameters and their potential impact on the synthesis:

| Parameter | Effect on Yield and Purity | Considerations |

| Temperature | Can influence reaction rate and selectivity. Lower temperatures may favor selectivity but decrease the rate. | Requires careful optimization for each specific synthetic route. |

| Solvent | Affects the solubility of reactants and can influence the regioselectivity of the reaction. | Aprotic solvents are often preferred for chemical acylation to avoid side reactions. |

| Catalyst/Enzyme | The choice of catalyst or enzyme is critical for achieving high selectivity and yield. | Lipases are commonly used for regioselective acylation of nucleosides. |

| Reaction Time | Insufficient time can lead to incomplete conversion, while excessive time may result in byproduct formation. | Reaction progress should be monitored by techniques such as TLC or HPLC. |

Stereochemical Control and Analysis in Gemcitabine 5'-Benzoate Synthesis

The desired stereoisomer of Gemcitabine and its derivatives is the β-anomer, as it is the biologically active form. Therefore, controlling the stereochemistry during the glycosylation step in the synthesis of the Gemcitabine precursor is of utmost importance.

Stereoselective N-glycosylation can be achieved by using specific glycosyl donors and reaction conditions. For instance, the use of a 2-deoxythioriboside donor in the presence of an in situ silylated nucleobase can lead to high β-selectivity. nih.gov The choice of protecting groups on the sugar moiety can also influence the stereochemical outcome of the glycosylation reaction. nih.gov

The stereochemical purity of the final Gemcitabine 5'-Benzoate product is typically analyzed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric protons (H-1') of the α and β anomers will have distinct chemical shifts and coupling constants in the 1H NMR spectrum, allowing for their differentiation and quantification.

Advanced Purification Techniques for Academic Research Materials

Achieving high purity of Gemcitabine 5'-Benzoate is essential for its use in academic research. Advanced purification techniques are employed to remove unreacted starting materials, byproducts (such as the 3',5'-dibenzoate and the 3'-benzoate isomers), and any other impurities.

Chromatography is the primary method for the purification of nucleoside derivatives. nih.gov Different chromatographic techniques can be utilized:

Silica Gel Column Chromatography: This is a standard technique for separating compounds with different polarities. A gradient elution system, for example, with a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), can effectively separate the desired 5'-benzoate from other isomers and impurities.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for high-resolution separation and purification. Preparative HPLC is often employed for obtaining highly pure samples for research purposes.

Ion-Exchange Chromatography: This technique can be useful for separating charged impurities or if the compound itself can be ionized. nih.gov

Crystallization is another powerful purification technique. If Gemcitabine 5'-Benzoate is a crystalline solid, recrystallization from a suitable solvent system can significantly enhance its purity. This method is particularly effective at removing small amounts of impurities.

The purity of the final product is typically assessed by HPLC, with the percentage purity reported. Other analytical techniques such as Mass Spectrometry (MS) and NMR spectroscopy are used to confirm the identity and structural integrity of the synthesized compound.

Molecular and Cellular Pharmacodynamics of Gemcitabine 5 Benzoate

Intracellular Activation and Metabolism Pathways of Gemcitabine (B846) 5-Benzoate

Gemcitabine 5-Benzoate, a prodrug of the anticancer agent gemcitabine, requires intracellular conversion to its active forms to exert its cytotoxic effects. This bioactivation is a critical determinant of its therapeutic efficacy.

Enzymatic Hydrolysis of the Benzoate (B1203000) Moiety

The initial step in the activation of Gemcitabine 5-Benzoate is the cleavage of the benzoate ester at the 5' position of the deoxycytidine analog. This hydrolysis is catalyzed by intracellular esterases, which are ubiquitously present in various tissues and tumor cells. These enzymes recognize the ester linkage and hydrolyze it, releasing the active gemcitabine (2',2'-difluorodeoxycytidine, dFdC) and benzoic acid. The efficiency of this enzymatic conversion can influence the concentration of active gemcitabine within the target cancer cells. While the general class of enzymes responsible are esterases, specific human carboxylesterases (hCES) such as hCES1 and hCES2 are known to hydrolyze a variety of ester prodrugs and are likely candidates for this bioconversion.

Phosphorylation Cascades of the Activated Nucleoside

Once gemcitabine is liberated within the cell, it undergoes a series of phosphorylation steps to become pharmacologically active. clinpgx.org This process is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the rate-limiting monophosphorylation of gemcitabine to form gemcitabine monophosphate (dFdCMP). researchgate.net Subsequently, other nucleoside kinases, such as UMP-CMP kinase, further phosphorylate dFdCMP to gemcitabine diphosphate (B83284) (dFdCDP). clinpgx.org The final phosphorylation to the active triphosphate form, gemcitabine triphosphate (dFdCTP), is carried out by nucleoside diphosphate kinases. clinpgx.org The accumulation of dFdCTP within the cell is a key factor in the cytotoxic activity of gemcitabine.

Table 1: Key Enzymes in the Intracellular Activation of Gemcitabine

| Enzyme | Role |

| Esterases | Hydrolysis of Gemcitabine 5-Benzoate to release gemcitabine. |

| Deoxycytidine Kinase (dCK) | Monophosphorylation of gemcitabine to dFdCMP (rate-limiting step). researchgate.net |

| UMP-CMP Kinase | Phosphorylation of dFdCMP to dFdCDP. clinpgx.org |

| Nucleoside Diphosphate Kinase | Phosphorylation of dFdCDP to dFdCTP. clinpgx.org |

Molecular Target Engagement Mechanisms

The active metabolites of gemcitabine, primarily dFdCTP and dFdCDP, exert their anticancer effects by interacting with and inhibiting key enzymes involved in DNA synthesis and replication.

Interaction with DNA Polymerases

The triphosphate metabolite, dFdCTP, is structurally similar to the natural deoxycytidine triphosphate (dCTP). This structural mimicry allows dFdCTP to act as a competitive inhibitor of DNA polymerases, including DNA polymerase α and ε, which are essential for DNA replication and repair. pharmgkb.org By competing with dCTP for the active site of these polymerases, dFdCTP effectively hinders the process of DNA elongation.

Inhibition of Ribonucleotide Reductase Activity

The diphosphate metabolite, dFdCDP, is a potent and irreversible inhibitor of ribonucleotide reductase (RNR). pharmgkb.org RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. pharmgkb.org By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly dCTP. This depletion has a dual effect: it reduces the competition for dFdCTP to be incorporated into DNA and it enhances the activity of deoxycytidine kinase, leading to a "self-potentiation" of gemcitabine's effects. pharmgkb.org

Table 2: Molecular Targets of Gemcitabine Metabolites

| Metabolite | Target Enzyme | Mechanism of Action |

| dFdCTP | DNA Polymerases | Competitive inhibition with dCTP, leading to impaired DNA elongation. pharmgkb.org |

| dFdCDP | Ribonucleotide Reductase | Irreversible inhibition, leading to depletion of deoxyribonucleotide pools. pharmgkb.org |

Mechanisms of DNA Incorporation and Chain Termination by Gemcitabine 5-Benzoate Metabolites

The ultimate cytotoxic effect of Gemcitabine 5-Benzoate is achieved through the incorporation of its active metabolite, dFdCTP, into the DNA strand, leading to a process known as "masked chain termination."

During DNA replication, DNA polymerase incorporates dFdCTP into the growing DNA strand in place of dCTP. pharmgkb.org Following the incorporation of the gemcitabine nucleotide, the polymerase is able to add one more deoxynucleotide to the chain. However, after the addition of this next nucleotide, the altered sugar-phosphate backbone, due to the presence of the two fluorine atoms in the gemcitabine moiety, prevents the DNA polymerase from proceeding further. pharmgkb.org This results in the termination of DNA strand elongation.

Crucially, the presence of the additional nucleotide "masks" the incorporated gemcitabine from the 3'-5' exonuclease proofreading activity of the DNA polymerase. pharmgkb.org This prevents the immediate excision of the fraudulent nucleotide, ensuring that the DNA chain termination is irreversible and leading to the accumulation of DNA damage. This unrepaired DNA damage ultimately triggers apoptosis (programmed cell death) in the cancer cell.

Modulation of Cell Cycle Progression at a Molecular Level

There is currently no available research detailing the specific effects of Gemcitabine 5-Benzoate on the molecular components of cell cycle regulation. Studies on its parent compound, gemcitabine, have shown it primarily causes an S-phase arrest by inhibiting DNA synthesis. However, the influence of the 5-benzoate moiety on this process, including its potential interactions with cyclins, cyclin-dependent kinases (CDKs), and cell cycle checkpoints, has not been investigated.

Molecular Pathways of Apoptosis Induction Triggered by Gemcitabine 5-Benzoate

The molecular pathways through which Gemcitabine 5-Benzoate may induce apoptosis are unknown. While gemcitabine is known to trigger programmed cell death through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of the Bcl-2 family of proteins, it is not possible to extrapolate these findings to Gemcitabine 5-Benzoate without specific experimental evidence.

Influence on Cellular Signaling Cascades

The impact of Gemcitabine 5-Benzoate on key cellular signaling cascades, such as the MAPK, PI3K/Akt, or NF-κB pathways, has not been documented. Research has not been conducted to determine whether this compound can modulate these critical pathways that govern cell survival, proliferation, and death.

Molecular Aspects of Gemcitabine 5-Benzoate Cellular Uptake and Efflux

The mechanisms governing the entry and exit of Gemcitabine 5-Benzoate into and out of cells are yet to be elucidated. The cellular uptake of gemcitabine is mediated by various human nucleoside transporters (hNTs). However, it is unclear how the 5-benzoate modification would affect recognition and transport by these proteins. Similarly, its susceptibility to efflux by ATP-binding cassette (ABC) transporters has not been studied.

Preclinical Pharmacokinetic and Biotransformation Studies of Gemcitabine 5 Benzoate

Absorption and Distribution Characteristics in Preclinical Models

For a prodrug like Gemcitabine (B846) 5-Benzoate, initial preclinical studies in animal models such as mice or rats would be essential to characterize its absorption and distribution. The addition of the benzoate (B1203000) group increases the lipophilicity of the gemcitabine molecule. This modification is anticipated to influence its passage across biological membranes. mdpi.com Studies would typically involve administering the compound via different routes (e.g., oral and intravenous) and measuring its concentration, along with the parent drug gemcitabine, in plasma and various tissues over time.

Key parameters that would be investigated include:

Bioavailability: The fraction of the administered dose that reaches systemic circulation. The increased lipophilicity of Gemcitabine 5-Benzoate could potentially lead to enhanced oral bioavailability compared to gemcitabine, which is known to have poor oral absorption due to first-pass metabolism. nih.gov

Volume of Distribution (Vd): This parameter would indicate the extent of drug distribution into tissues. A more lipophilic compound may have a larger Vd, suggesting greater penetration into tissues compared to the more hydrophilic parent drug.

Biotransformation Pathways and Enzymatic Transformations in In Vivo Systems

The primary biotransformation pathway for Gemcitabine 5-Benzoate is expected to be the enzymatic cleavage of the ester bond to release the active drug, gemcitabine, and benzoic acid. This hydrolysis is likely mediated by various esterases present in the plasma, liver, and other tissues.

The rate and extent of this conversion are critical for the prodrug's efficacy. Preclinical in vivo studies would aim to identify the specific enzymes responsible and the tissues where this biotransformation predominantly occurs. Following its release, gemcitabine would then undergo its known metabolic pathways. pharmgkb.org The main metabolic route for gemcitabine is deamination by cytidine (B196190) deaminase (CDA) to form the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). nih.govwhiterose.ac.uk

Preclinical Metabolic Profile of the Benzoate Moiety

Upon cleavage from Gemcitabine 5-Benzoate, the benzoate moiety would enter its own metabolic pathway. Benzoic acid is a naturally occurring compound and is metabolized in the liver. The primary route of metabolism for benzoic acid is conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. Preclinical studies would confirm this metabolic fate and quantify the levels of benzoic acid and hippuric acid in plasma and urine following administration of Gemcitabine 5-Benzoate.

Elimination Mechanisms in Animal Models

The elimination of Gemcitabine 5-Benzoate and its metabolites would be investigated in animal models by analyzing urine and feces. The primary route of excretion for the gemcitabine-related components is expected to be renal. semanticscholar.org After conversion to gemcitabine, it is largely metabolized to dFdU, which is then eliminated in the urine. nih.gov The hippuric acid formed from the benzoate moiety is also primarily excreted via the kidneys.

Pharmacokinetic modeling in preclinical species would determine key elimination parameters such as:

Clearance (CL): The rate at which the drug is removed from the body.

Elimination Half-life (t½): The time taken for the plasma concentration of the drug to reduce by half. The half-life of the prodrug is expected to differ from that of the parent gemcitabine. nih.gov

Preclinical Drug-Drug Interaction Mechanisms at the Metabolic Level

Preclinical evaluation of potential drug-drug interactions is a crucial step. For Gemcitabine 5-Benzoate, this would involve investigating its potential to inhibit or induce the activity of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. In vitro studies using liver microsomes from preclinical species would typically be the first step.

Furthermore, since the activation of the prodrug depends on esterase activity, co-administration with drugs that are also metabolized by esterases could lead to competitive inhibition, potentially altering the rate of gemcitabine release. Similarly, the potential for interaction with inhibitors or inducers of cytidine deaminase would be relevant, as this would affect the subsequent metabolism of the released gemcitabine.

Structure Activity Relationship Sar and Prodrug Design Principles for Gemcitabine 5 Benzoate

Impact of the 5-Benzoate Modification on Biological Activity

The primary modification in Gemcitabine (B846) 5-Benzoate is the esterification of the 5'-hydroxyl group of gemcitabine with benzoic acid. This structural change significantly increases the lipophilicity of the molecule compared to the more hydrophilic parent drug, gemcitabine. This increased lipophilicity is a critical factor influencing its biological activity in several ways.

One of the main challenges with gemcitabine is its reliance on nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), for cellular uptake. nih.gov Cancer cells can develop resistance by downregulating the expression of these transporters. The hydrophobic nature of Gemcitabine 5-Benzoate may allow it to bypass this transport mechanism and instead enter cells via passive diffusion through the cell membrane. This alternative uptake mechanism could potentially circumvent resistance in tumors with reduced hENT1 expression. nih.govresearchgate.net

Furthermore, the 5'-benzoate group can protect the gemcitabine molecule from premature metabolic degradation in the bloodstream. The primary route of gemcitabine inactivation is deamination by cytidine (B196190) deaminase (CDA) to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). By masking the 5'-hydroxyl group, the benzoate (B1203000) moiety may sterically hinder the interaction of gemcitabine with CDA, thereby increasing its plasma half-life and the amount of active drug that reaches the tumor site.

Comparative SAR Analysis of Gemcitabine 5-Benzoate versus Parent Gemcitabine

A direct comparison of the structure-activity relationships of Gemcitabine 5-Benzoate and gemcitabine highlights the distinct advantages conferred by the 5'-esterification.

| Feature | Gemcitabine | Gemcitabine 5-Benzoate |

| Lipophilicity | Low | High |

| Cellular Uptake | Primarily via nucleoside transporters (e.g., hENT1) | Potentially via passive diffusion, bypassing transporter dependence |

| Metabolic Stability | Susceptible to rapid deamination by cytidine deaminase (CDA) | Potentially increased resistance to CDA-mediated deamination |

| Mechanism of Action | Requires intracellular phosphorylation to active forms (dFdCDP and dFdCTP) to inhibit DNA synthesis | Acts as a prodrug, releasing active gemcitabine intracellularly following esterase cleavage |

| Potential for Resistance | Resistance can arise from downregulation of nucleoside transporters | May overcome transporter-mediated resistance |

The key difference in their SAR lies in their interaction with biological membranes and metabolic enzymes. The hydrophilic nature of gemcitabine dictates its dependence on membrane transporters, making it vulnerable to specific resistance mechanisms. In contrast, the lipophilic character of Gemcitabine 5-Benzoate is intended to facilitate its passage across cell membranes, a desirable trait for improving drug delivery to tumor tissues.

Systematic Chemical Modifications of the Benzoate Group and Their Pharmacological Implications

Systematic chemical modifications of the benzoate group in Gemcitabine 5-Benzoate could be a valuable strategy to fine-tune its pharmacological properties. By introducing different substituents at various positions on the benzene (B151609) ring, it is possible to modulate the electronic and steric characteristics of the ester, which in turn can influence its stability, lipophilicity, and rate of enzymatic cleavage.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, on the benzoate ring would make the carbonyl carbon of the ester more electrophilic. This would likely increase the rate of hydrolysis by intracellular esterases, leading to a more rapid release of gemcitabine. A faster release might be beneficial in tumors with high esterase activity.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, would have the opposite effect, making the carbonyl carbon less electrophilic and potentially slowing down the rate of ester cleavage. A slower, more sustained release of gemcitabine could be advantageous in certain therapeutic scenarios, possibly reducing toxicity and prolonging the duration of action.

Steric Effects:

Introducing bulky substituents near the ester linkage, for example, at the ortho positions of the benzoate ring, could create steric hindrance. This would likely decrease the rate of enzymatic hydrolysis by making it more difficult for esterases to access the ester bond. This approach could be used to design prodrugs with a longer intracellular half-life.

Lipophilicity and Solubility:

A hypothetical SAR study could involve synthesizing a library of Gemcitabine 5-Benzoate analogs with various substituents on the benzoate ring and evaluating their properties, as summarized in the table below.

| Substituent on Benzoate Ring | Expected Effect on Lipophilicity | Expected Effect on Rate of Hydrolysis | Potential Pharmacological Implication |

| -H (unsubstituted) | Baseline | Baseline | Standard prodrug profile |

| -NO2 (para-nitro) | Increased | Increased | Faster release of gemcitabine |

| -OCH3 (para-methoxy) | Slightly Increased | Decreased | Slower, sustained release of gemcitabine |

| -C(CH3)3 (para-tert-butyl) | Significantly Increased | Decreased (due to steric hindrance) | Enhanced membrane permeability, slower release |

| -COOH (para-carboxy) | Decreased | Variable | Increased solubility, potential for altered uptake |

Theoretical Principles of Nucleoside Prodrug Design Illustrated by Gemcitabine 5-Benzoate

Gemcitabine 5-Benzoate serves as a practical example of several key principles in nucleoside prodrug design:

Masking Polar Groups: The primary strategy employed is the masking of the polar 5'-hydroxyl group of gemcitabine with a lipophilic benzoate moiety. This conversion of a hydrophilic group to a more hydrophobic ester is a classic prodrug approach to enhance membrane permeability and oral bioavailability. nih.gov

Improving Metabolic Stability: A crucial goal of prodrug design for nucleoside analogs like gemcitabine is to protect them from rapid inactivation. The benzoate group at the 5'-position can sterically shield the molecule from degradative enzymes like cytidine deaminase, thus prolonging its circulation time and increasing the likelihood of it reaching the target tumor cells.

Site-Specific Drug Release: An effective prodrug must release the active parent drug at the site of action. Gemcitabine 5-Benzoate relies on the higher activity of esterase enzymes within cells compared to the bloodstream to selectively cleave the ester bond and liberate gemcitabine intracellularly. This targeted release minimizes systemic exposure to the active drug and can potentially reduce side effects.

Bypassing Resistance Mechanisms: As previously discussed, the increased lipophilicity of Gemcitabine 5-Benzoate may allow it to enter cells via passive diffusion, thereby circumventing resistance mechanisms associated with the downregulation of nucleoside transporters. nih.govresearchgate.net

The design of Gemcitabine 5-Benzoate aligns with the overarching goal of prodrugs: to create a transient chemical derivative of a drug that overcomes a specific pharmacokinetic or pharmacodynamic barrier, and then reverts to the active form at the desired location in the body.

Computational SAR Modeling of Gemcitabine 5-Benzoate and its Analogues

While specific computational SAR modeling studies for Gemcitabine 5-Benzoate were not identified in the surveyed literature, computational methods offer a powerful tool for the rational design and optimization of such prodrugs. Several computational approaches could be applied to model the SAR of Gemcitabine 5-Benzoate and its analogues:

Molecular Docking: Docking studies could be performed to simulate the interaction of Gemcitabine 5-Benzoate and its analogues with the active sites of relevant enzymes, such as cytidine deaminase and various esterases. This could help predict how different substituents on the benzoate ring might affect metabolic stability and the rate of prodrug activation. For example, docking with CDA could reveal which analogues are less likely to bind and be deaminated, while docking with esterases could predict the efficiency of gemcitabine release.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A QSAR study could be conducted on a series of Gemcitabine 5-Benzoate analogues with known biological activities (e.g., cytotoxicity, rate of hydrolysis). By correlating physicochemical properties (such as lipophilicity, electronic parameters, and steric descriptors) with biological activity, a mathematical model could be developed to predict the activity of novel, unsynthesized analogues. This would enable the in silico screening of a large number of potential prodrug candidates, prioritizing the most promising ones for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of Gemcitabine 5-Benzoate and its analogues in a simulated biological environment, such as a lipid bilayer. This could provide insights into their membrane permeability and how different substituents on the benzoate ring influence their ability to cross the cell membrane.

A computational study on the interaction of the parent drug, gemcitabine, with nucleobases has been reported, demonstrating the utility of density functional theory (DFT) in understanding the molecular interactions of this class of compounds. Similar computational approaches could be extended to Gemcitabine 5-Benzoate to predict its binding affinity to its targets and metabolic enzymes, thereby guiding the design of more effective prodrugs.

Based on a thorough review of the available scientific literature, there is no specific research data on the formulation or preclinical evaluation of "Gemcitabine 5-Benzoate" within the advanced drug delivery systems outlined in your request. The existing research focuses overwhelmingly on the parent compound, Gemcitabine, or other lipophilic prodrugs of Gemcitabine (such as those with acyl chains attached at the 4-amino position).

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on Gemcitabine 5-Benzoate. The detailed research findings for liposomal encapsulation, polymeric nanoparticle formulations, micellar systems, polymer-conjugates, targeted delivery approaches, and controlled-release formulations of this specific compound are not present in the current body of published research.

Advanced Drug Delivery Systems and Formulation Approaches for Gemcitabine 5 Benzoate

Chemical Stability of Gemcitabine (B846) 5-Benzoate within Complex Delivery Systems

The chemical stability of a prodrug such as Gemcitabine 5-Benzoate is a critical determinant of the efficacy and safety of its delivery system. The primary degradation pathway for this compound is anticipated to be the hydrolysis of the 5'-benzoate ester bond, which would release the parent drug, Gemcitabine. The rate of this hydrolysis is significantly influenced by the formulation's microenvironment, including pH, the presence of enzymes, and the composition of the delivery vehicle itself. While specific kinetic data for Gemcitabine 5-Benzoate is not extensively available in publicly accessible literature, the stability of the parent molecule, Gemcitabine, and general principles of ester prodrug stability provide a foundational understanding.

The stability of Gemcitabine is known to be pH-dependent. Studies on Gemcitabine hydrochloride have shown that it is most stable in the pH range of 7.0 to 9.5. ku.eduku.edu Degradation is catalyzed by both protons and hydroxyl ions at more acidic or alkaline pH values, respectively. ku.eduku.edu This U-shaped pH-rate profile is a crucial consideration for any delivery system designed to carry Gemcitabine 5-Benzoate, as the integrity of the core drug structure is paramount.

Ester-type prodrugs of Gemcitabine are a recognized strategy to enhance stability, particularly against enzymatic degradation in vivo, and to improve pharmacokinetic properties. nih.govresearchgate.net The modification at the 5'-OH position, as in Gemcitabine 5-Benzoate, can protect the molecule from rapid deamination, a major metabolic pathway for Gemcitabine. nih.gov The stability of the ester linkage itself is a key factor. For instance, a study on a different Gemcitabine prodrug, GEM-ZZQ, demonstrated good chemical stability in buffer solutions at pH 5, 7.4, and 9.5 over 24 hours, with over 90% of the prodrug remaining intact. nih.gov This suggests that a well-designed prodrug can exhibit significant stability in aqueous environments.

Within complex delivery systems, such as nanoparticles or liposomes, the formulation components play a significant role in modulating the chemical stability of the encapsulated prodrug. The hydrophobic nature of the benzoate (B1203000) group in Gemcitabine 5-Benzoate may favor its partitioning into the lipidic or polymeric core of these carriers, thereby shielding the ester bond from bulk aqueous medium and potential hydrolytic degradation.

The release kinetics of the active drug from such systems are often dependent on the degradation of the carrier or the diffusion of the drug. For polymeric nanoparticles, the release of Gemcitabine can be pH-dependent. researchgate.net For instance, in a study involving a Gemcitabine-polymer conjugate, a controlled release was observed, with about 71.6% of the drug being released over 72 hours in the presence of a specific enzyme. researchgate.net This indicates that the stability and release can be engineered through the design of the delivery system.

| pH Condition | Relative Stability of Gemcitabine | Primary Degradation Pathway |

|---|---|---|

| Acidic (e.g., pH < 4) | Low | Hydrolysis |

| Neutral to Slightly Alkaline (pH 7.0 - 9.5) | High | Minimal Degradation |

| Strongly Alkaline (e.g., pH > 10) | Low | Hydrolysis and Anomerization |

The development of advanced drug delivery systems for Gemcitabine 5-Benzoate would necessitate rigorous stability studies to quantify the hydrolysis rate of the ester bond under various conditions and to understand the influence of formulation excipients on the degradation kinetics. Such data would be essential for optimizing the formulation to ensure product shelf-life and predictable in vivo performance.

Analytical Methodologies for Research and Preclinical Quantification of Gemcitabine 5 Benzoate

Chromatographic Separation Techniques for Quantitative Analysis

Chromatographic methods are fundamental for separating Gemcitabine (B846) 5-Benzoate from its parent compound, Gemcitabine, other related substances, and matrix components, enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purity assessment of Gemcitabine 5-Benzoate. The development of a robust, stability-indicating HPLC method is critical for routine quality control and research applications.

Method development typically involves the systematic optimization of several parameters to achieve adequate separation and peak shape. Reversed-phase HPLC (RP-HPLC) is the most common mode used for gemcitabine and its derivatives. The method validation process, following International Conference on Harmonisation (ICH) guidelines, ensures the method is specific, accurate, precise, and reliable for its intended purpose. For Gemcitabine 5-Benzoate, which is more lipophilic than Gemcitabine due to the benzoate (B1203000) moiety, the mobile phase composition is adjusted to ensure an appropriate retention time.

Key considerations in HPLC method development include:

Stationary Phase: A C18 column is frequently chosen, providing a nonpolar stationary phase suitable for separating compounds of moderate polarity like Gemcitabine 5-Benzoate.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. The ratio is optimized to achieve a suitable retention time, which for related compounds often falls within a 15-minute run time.

Detection: UV detection is standard, as the pyrimidine (B1678525) and benzoate rings contain chromophores that absorb UV light. The detection wavelength is typically set near the absorption maximum of the analyte, often around 270 nm, to ensure high sensitivity.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation. |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer (pH adjusted) | Elutes the analyte from the column; ratio determines retention time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV Spectrophotometry at ~270 nm | Quantifies the analyte based on UV absorbance. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

For preclinical studies requiring high sensitivity to measure low concentrations of Gemcitabine 5-Benzoate in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. This technique couples the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

The analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI), before being detected by the mass spectrometer. The tandem mass spectrometry (MS/MS) capability allows for specific precursor-to-product ion transitions to be monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This dramatically reduces background noise and enhances selectivity and sensitivity, making it ideal for complex sample matrices. The development of such methods is crucial for understanding the pharmacokinetic profiles of gemcitabine prodrugs.

| Parameter | Setting | Function |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |

| Precursor Ion (Q1) | m/z 368.3 (for [C₁₆H₁₅F₂N₃O₅+H]⁺) | Selects the molecular ion of Gemcitabine 5-Benzoate. |

| Product Ion (Q3) | Specific fragment ions | Generated by collision-induced dissociation (CID) for specific detection. |

| Dwell Time | ~100 ms | Time spent monitoring a specific ion transition. |

Mechanisms of Cellular Resistance to Gemcitabine 5 Benzoate

Molecular Alterations in Nucleoside Transporter Expression

The entry of gemcitabine (B846) into cancer cells is a critical first step for its cytotoxic activity and is primarily mediated by nucleoside transporters. Alterations in the expression of these transporters can significantly impact drug uptake and, consequently, contribute to resistance.

Human equilibrative nucleoside transporter 1 (hENT1) is the major transporter responsible for gemcitabine uptake into cells. Reduced expression of hENT1 is a well-documented mechanism of gemcitabine resistance. Studies have shown that low hENT1 expression correlates with poorer survival in patients with pancreatic adenocarcinoma treated with gemcitabine. The epithelial-to-mesenchymal transition (EMT), a process associated with increased malignancy and drug resistance, has been shown to induce gemcitabine resistance through the functional loss of hENT1. Specifically, the switch from E-cadherin to N-cadherin expression during EMT can lead to decreased hENT1 expression and membrane localization, thereby impairing gemcitabine transport.

In addition to hENT1, human concentrative nucleoside transporters (hCNTs), such as hCNT1 and hCNT3, also play a role in gemcitabine transport. Reduced expression of hCNT1 has been associated with gemcitabine resistance. While hENT1 facilitates bidirectional transport, hCNTs mediate unidirectional transport, concentrating nucleosides (and their analogs like gemcitabine) inside the cell.

Table 1: Nucleoside Transporters and Gemcitabine Resistance

| Transporter | Role in Gemcitabine Transport | Alteration in Resistant Cells | Consequence of Alteration |

| hENT1 | Major facilitator of uptake | Decreased expression/function | Reduced intracellular drug concentration |

| hCNT1 | Unidirectional uptake | Decreased expression | Reduced intracellular drug concentration |

| hCNT3 | Unidirectional uptake | Altered expression | Variable impact on drug concentration |

Modifications in Intracellular Activating Enzymes

Once inside the cell, gemcitabine is a prodrug that requires a series of phosphorylation steps to become its active cytotoxic metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). Enzymes involved in this activation process, as well as those involved in its inactivation, are key determinants of its efficacy.

Deoxycytidine kinase (dCK) is the rate-limiting enzyme that catalyzes the initial phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP). A decrease in dCK expression or activity is a frequent mechanism of gemcitabine resistance. Inactivating mutations or reduced expression of dCK can severely impair the activation of gemcitabine, rendering the drug ineffective. Studies have demonstrated a strong correlation between low dCK expression and gemcitabine resistance in pancreatic ductal adenocarcinoma (PDAC) cells and patient prognosis. Conversely, overexpression of dCK in gemcitabine-resistant cell lines can restore sensitivity to the drug.

Cytidine (B196190) deaminase (CDA) is a key enzyme in the pyrimidine (B1678525) salvage pathway that deaminates cytidine and deoxycytidine. Crucially, CDA also recognizes gemcitabine as a substrate, converting it into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). Overexpression of CDA can therefore lead to rapid inactivation of gemcitabine, representing a significant mechanism of resistance. Forced expression of CDA in cancer cell lines has been shown to confer resistance to gemcitabine. In a clinical context, high CDA activity in patients with pancreatic cancer has been associated with a greater likelihood of disease progression following gemcitabine-based therapy.

Table 2: Intracellular Enzymes and Gemcitabine Resistance

| Enzyme | Function | Alteration in Resistant Cells | Consequence of Alteration |

| Deoxycytidine Kinase (dCK) | Activates gemcitabine (first phosphorylation) | Decreased expression/activity | Impaired drug activation |

| Cytidine Deaminase (CDA) | Inactivates gemcitabine | Increased expression/activity | Enhanced drug inactivation |

Enhanced DNA Repair Pathway Activity

The cytotoxic effect of gemcitabine is primarily achieved through the incorporation of its active metabolite, dFdCTP, into DNA, which leads to chain termination and the induction of apoptosis. Cancer cells with enhanced DNA repair capabilities can counteract the DNA damage induced by gemcitabine, thereby promoting survival and resistance. The activation of DNA damage checkpoints and repair pathways, such as those involving ATM and ATR/Chk1, can contribute to cell survival following gemcitabine-induced replication stress. Upregulation of genes involved in the DNA repair pathway has been observed in gemcitabine-resistant pancreatic cancer cells.

Upregulation of Drug Efflux Pumps

Drug efflux pumps are transmembrane proteins that actively transport various substrates, including chemotherapeutic agents, out of the cell. The overexpression of these pumps can reduce the intracellular accumulation of drugs, leading to multidrug resistance. Members of the ATP-binding cassette (ABC) transporter family, such as ABCC proteins (also known as multidrug resistance-associated proteins or MRPs), are implicated in gemcitabine resistance. Specifically, MRP5 (ABCC5) has been shown to contribute to gemcitabine resistance in pancreatic cancer cells. Upregulation of MRP5 expression has been observed in cells with acquired gemcitabine resistance, and overexpression of MRP5 renders cells more resistant to the drug. Conversely, silencing MRP5 expression can increase gemcitabine sensitivity.

Identification of Molecular Markers Associated with Gemcitabine 5-Benzoate Resistance in Preclinical Models

While specific molecular markers for Gemcitabine 5-Benzoate resistance have not been identified, extensive research on gemcitabine has revealed several key molecular markers in preclinical models. The expression levels of genes involved in gemcitabine transport and metabolism are critical determinants of sensitivity.

In pancreatic cancer cell lines, the progressive development of acquired gemcitabine resistance has been shown to correlate with increased expression of ribonucleotide reductase subunits (RRM1 and RRM2) and hENT1, and a decrease in dCK expression at higher resistance levels. A calculated ratio of the expression of genes promoting sensitivity (hENT1 and dCK) to those promoting resistance (RRM1 and RRM2) has been suggested as a potential predictive marker for gemcitabine efficacy. A progressive decrease in the (hENT1 x dCK) / (RRM1 x RRM2) gene expression ratio was observed with increasing acquired resistance.

MicroRNAs (miRNAs) have also emerged as potential markers and mediators of gemcitabine resistance. For instance, miRNA-155, miRNA-99a, and miRNA-100 have been associated with gemcitabine resistance.

Table 3: Potential Molecular Markers of Gemcitabine Resistance

| Marker | Type | Association with Resistance |

| hENT1 | Protein (Transporter) | Low expression correlates with resistance. |

| dCK | Protein (Enzyme) | Low expression correlates with resistance. |

| CDA | Protein (Enzyme) | High expression correlates with resistance. |

| RRM1 | Protein (Enzyme Subunit) | High expression correlates with resistance. |

| RRM2 | Protein (Enzyme Subunit) | High expression correlates with resistance. |

| (hENT1 x dCK) / (RRM1 x RRM2) | Gene Expression Ratio | Decreased ratio correlates with resistance. |

| miRNA-155, miRNA-99a, miRNA-100 | microRNA | Altered expression associated with resistance. |

Lack of Specific Research on Gemcitabine 5'-Benzoate Resistance Prevents Article Generation

A thorough review of available scientific literature reveals a significant lack of specific research focused on the mechanisms of cellular resistance to Gemcitabine 5'-Benzoate and preclinical strategies to overcome this resistance. While Gemcitabine 5'-Benzoate is a known chemical derivative and potential prodrug of the widely used chemotherapeutic agent Gemcitabine, dedicated studies on its unique resistance profile are not present in the public domain.

Gemcitabine 5'-Benzoate is structurally defined as the benzoate (B1203000) ester of Gemcitabine at the 5' hydroxyl position of its sugar moiety. In chemical synthesis, related compounds like 2-deoxy-D-erythro-2,2-difluoro-ribofuranos-1-ulose-3,5-dibenzoate are used as intermediates in the production of Gemcitabine. The concept of modifying Gemcitabine at the 5' position to create prodrugs is an area of research aimed at improving pharmacokinetic properties. Such prodrugs are designed to be converted into the active form, Gemcitabine, within the body.

The extensive body of existing research focuses overwhelmingly on the parent compound, Gemcitabine. Resistance to Gemcitabine is a well-documented and multi-faceted problem in oncology, involving mechanisms such as:

Altered Drug Transport: Reduced expression or activity of nucleoside transporters (like hENT1) that are necessary for Gemcitabine to enter the cancer cell.

Metabolic Inactivation: Increased activity of enzymes like cytidine deaminase (CDA), which converts Gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).

Insufficient Activation: Decreased expression or function of the enzyme deoxycytidine kinase (dCK), which is the rate-limiting step in the phosphorylation of Gemcitabine to its active mono-, di-, and triphosphate forms (dFdCMP, dFdCDP, and dFdCTP).

Target Alterations: Changes in the target enzyme ribonucleotide reductase (RRM1/RRM2), which is inhibited by the active form of Gemcitabine.

Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (like BCL-2 family members) that allow cancer cells to survive the DNA damage induced by Gemcitabine.

Preclinical strategies to overcome Gemcitabine resistance are correspondingly focused on these mechanisms and include combination therapies with agents that inhibit resistance pathways, development of novel drug delivery systems, and targeting of downstream signaling pathways.

However, without specific studies on Gemcitabine 5'-Benzoate, it is not possible to generate a scientifically accurate article that adheres to the user's strict instructions to focus solely on this specific compound. Any discussion of resistance mechanisms would be speculative, assuming it behaves identically to Gemcitabine after intracellular conversion, which would violate the directive not to introduce information outside the explicit scope. Therefore, the requested article cannot be produced at this time.

Computational Chemistry and Molecular Modeling Studies of Gemcitabine 5 Benzoate

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Gemcitabine (B846) 5-benzoate, docking studies are crucial for understanding its interaction with key biological targets. While direct experimental data on the docking of Gemcitabine 5-benzoate is limited, simulations can be performed on key enzymes involved in the activation of gemcitabine prodrugs and its ultimate targets.

The primary intracellular target for the active form of gemcitabine (gemcitabine triphosphate) is ribonucleotide reductase (RNR), and it also incorporates into DNA, leading to chain termination. As a prodrug, Gemcitabine 5-benzoate itself is not expected to bind to these ultimate targets. Instead, it must first be hydrolyzed to release gemcitabine. However, understanding its potential off-target interactions or its interaction with esterases that might be responsible for its activation is a key area of investigation.

Illustrative molecular docking simulations could be performed against human carboxylesterases (hCES), which are known to hydrolyze ester prodrugs. The binding affinity and orientation of Gemcitabine 5-benzoate within the active site of these enzymes can provide insights into its activation mechanism. A lower binding energy generally indicates a more stable protein-ligand complex.

Illustrative Molecular Docking Results of Gemcitabine 5-Benzoate with Human Carboxylesterases

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| hCES1 | 1MX1 | -7.8 | SER221, GLU318, HIS438 |

| hCES2 | 1I8D | -8.2 | SER228, GLU325, HIS445 |

This table is illustrative and presents hypothetical data based on typical binding affinities observed for similar prodrugs.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For Gemcitabine 5-benzoate, MD simulations can be employed to study its conformational flexibility and the stability of its interactions with biological targets, such as the aforementioned esterases.

Furthermore, MD simulations can be used to analyze the conformational changes in Gemcitabine 5-benzoate in different solvent environments, which can influence its ability to cross cell membranes. The addition of the benzoate (B1203000) group increases the lipophilicity of gemcitabine, and MD simulations can help in understanding how this modification affects its interaction with lipid bilayers.

Illustrative Molecular Dynamics Simulation Parameters and Key Findings

| Simulation Parameter | Value | Key Finding |

| Simulation Time | 100 ns | Stable RMSD of the ligand within the active site of hCES2. |

| Ensemble | NPT | Consistent hydrogen bonding with key catalytic residues. |

| Water Model | TIP3P | Benzoate moiety forms stable hydrophobic interactions. |

This table is illustrative and presents hypothetical data and findings.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties or biological activities, respectively. nih.govacs.org For Gemcitabine 5-benzoate, a QSAR study would typically involve a series of gemcitabine 5'-esters with varying substituents on the benzoate ring.

The goal of such a study would be to develop a mathematical equation that can predict the biological activity (e.g., cytotoxicity against a cancer cell line) based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A robust QSAR model can guide the design of new analogues with potentially improved activity. researchgate.net

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 1.2 * (presence of electron-withdrawing group) + C

Where IC₅₀ is the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient, and MW is the molecular weight.

Illustrative QSAR Model for Gemcitabine 5'-Esters

| Descriptor | Coefficient | p-value | Contribution |

| logP | 0.65 | < 0.05 | Positive (increased activity with higher lipophilicity) |

| Molecular Weight | -0.15 | < 0.05 | Negative (decreased activity with higher weight) |

| Dipole Moment | 0.30 | > 0.05 | Not significant |

| HOMO Energy | -0.45 | < 0.05 | Negative (decreased activity with higher HOMO energy) |

This table is illustrative and presents a hypothetical QSAR model.

In Silico Prediction and Optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characteristics (Preclinical Context)

In silico ADMET prediction is a crucial part of modern drug discovery, allowing for the early identification of potential liabilities in a drug candidate. rowansci.com For Gemcitabine 5-benzoate, various computational models can be used to predict its ADMET properties. The addition of the benzoate group is expected to significantly alter the ADMET profile compared to gemcitabine.

Absorption: The increased lipophilicity of Gemcitabine 5-benzoate is predicted to enhance its passive diffusion across the gastrointestinal tract, potentially improving oral bioavailability.

Distribution: The prodrug is likely to have a different volume of distribution compared to gemcitabine, and its ability to cross the blood-brain barrier can be predicted using computational models.

Metabolism: As a prodrug, Gemcitabine 5-benzoate is designed to be metabolized (hydrolyzed) to release the active drug. In silico models can predict its susceptibility to hydrolysis by various esterases.

Excretion: The route and rate of excretion of the prodrug and its metabolites can be predicted.

Toxicity: Various toxicological endpoints, such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test), can be predicted using in silico models.

Illustrative In Silico ADMET Prediction for Gemcitabine 5-Benzoate

| ADMET Property | Predicted Value | Comparison to Gemcitabine |

| Human Intestinal Absorption | High | Improved |

| Blood-Brain Barrier Penetration | Low | Similar |

| CYP2D6 Inhibition | Non-inhibitor | Similar |

| hERG Inhibition | Low risk | Similar |

| Ames Mutagenicity | Low risk | Similar |

This table is illustrative and presents hypothetical data.

De Novo Design Approaches for Novel Gemcitabine 5-Benzoate Analogues

De novo drug design involves the computational generation of novel molecular structures with desired properties. Starting with the scaffold of Gemcitabine 5-benzoate, de novo design algorithms can be used to suggest modifications to the benzoate moiety to optimize its properties.

These algorithms can explore a vast chemical space by adding, removing, or substituting functional groups on the aromatic ring. The generated virtual compounds can then be filtered based on predicted properties such as binding affinity to a target enzyme (from docking scores), desired ADMET properties, and synthetic accessibility. This approach can accelerate the discovery of new prodrug candidates with superior performance.

For instance, a de novo design study might suggest adding electron-withdrawing groups to the benzoate ring to modulate the rate of hydrolysis or adding polar groups to fine-tune the solubility. The most promising candidates from the de novo design process would then be synthesized and tested experimentally.

Illustrative De Novo Designed Analogues of Gemcitabine 5-Benzoate

| Analogue | Modification on Benzoate Ring | Predicted Improvement |

| G5B-1 | 4-Nitro | Enhanced hydrolysis rate |

| G5B-2 | 4-Amino | Improved solubility |

| G5B-3 | 3,4-Dichloro | Increased binding affinity to hCES2 |

This table is illustrative and presents hypothetical analogues and their predicted properties.

Future Research Trajectories and Innovations for Gemcitabine 5 Benzoate

Exploration of Novel Molecular and Cellular Mechanistic Targets

Future research on gemcitabine (B846) prodrugs, and by extension potentially Gemcitabine 5-Benzoate, would likely focus on identifying novel molecular and cellular targets to overcome resistance and enhance efficacy. Gemcitabine itself primarily targets DNA synthesis and ribonucleotide reductase. patsnap.comeurekaselect.com Research into its derivatives aims to bypass common resistance mechanisms, such as reduced uptake by human equilibrative nucleoside transporter 1 (hENT1). nih.gov

A key area of exploration is how these prodrugs interact with the tumor microenvironment. For instance, the lipophilic nature of some gemcitabine esters allows them to enter cells independently of nucleoside transporters. nih.govmdc-berlin.de Future studies could investigate if Gemcitabine 5-Benzoate leverages similar or unique pathways. Additionally, research could explore synergistic interactions with pathways not traditionally associated with gemcitabine, such as signaling pathways involved in cell survival and apoptosis. nih.govnih.gov The identification of biomarkers to predict response to such targeted mechanisms remains a critical goal. eurekaselect.comnih.govresearchgate.net

Integration of Gemcitabine 5-Benzoate into Advanced Preclinical Combination Strategies

The development of effective cancer therapies increasingly relies on combination strategies. For a compound like Gemcitabine 5-Benzoate, preclinical studies would be essential to identify synergistic partners. Research on gemcitabine has shown modest benefits when combined with other cytotoxic agents like fluoropyrimidine or platinum-based drugs. aacrjournals.orgmedscape.orgnih.govnih.gov The rationale for combining gemcitabine with other agents is often to target different cellular mechanisms to achieve a greater anti-tumor effect. medscape.orgmdpi.com

Future preclinical work on gemcitabine derivatives would likely explore combinations with targeted therapies, such as inhibitors of signaling pathways (e.g., PI3K/AKT, Ras/ERK) or PARP inhibitors. mdpi.com Studies involving another gemcitabine prodrug, CP-4126, have investigated combinations with drugs from various mechanistic classes, with some combinations showing synergistic and others antagonistic effects in pancreatic cancer cell lines. aacrjournals.org A similar systematic approach would be necessary to determine the optimal combination strategies for Gemcitabine 5-Benzoate.

Development of Next-Generation Preclinical Models for Enhanced Efficacy and Mechanism Elucidation

To better predict the clinical potential of Gemcitabine 5-Benzoate, advanced preclinical models are required. Traditional two-dimensional cell cultures and standard xenograft models often fail to replicate the complexity of human tumors. nih.govresearchgate.net Next-generation models, such as patient-derived xenografts (PDXs), genetically engineered mouse models (GEMMs), and three-dimensional organoids, offer a more accurate representation of tumor biology and the tumor microenvironment. nih.govresearchgate.net

These models would be invaluable for studying the unique metabolic activation of Gemcitabine 5-Benzoate within the tumor, its interaction with stromal components, and its efficacy in tumors with different genetic backgrounds. plos.org For example, GEMMs like the KPC model for pancreatic cancer, which recapitulates the genetic and histological features of the human disease, could be used to evaluate the in vivo efficacy and mechanism of action of Gemcitabine 5-Benzoate. nih.govresearchgate.net Such models are crucial for understanding and overcoming the resistance that often limits the effectiveness of gemcitabine-based therapies. plos.org

Theoretical Advancements in Personalized Nucleoside Analogue Therapy Concepts

The future of cancer treatment lies in personalized medicine, tailoring therapies to the individual characteristics of a patient's tumor. biomedpharmajournal.orgmdpi.com For nucleoside analogues like gemcitabine and its derivatives, this involves identifying predictive biomarkers that can guide patient selection. eurekaselect.comnih.govresearchgate.net A significant focus has been on the expression of the nucleoside transporter hENT1, as low expression is associated with poor outcomes with gemcitabine treatment. nih.gov Prodrugs like CP-4126 were specifically designed to bypass this transporter, suggesting a personalized approach for patients with hENT1-deficient tumors. nih.govnih.gov

Future theoretical advancements for a compound like Gemcitabine 5-Benzoate would involve integrating multi-omics data (genomics, proteomics, metabolomics) to build predictive models of drug response. mdpi.com This could involve identifying genetic polymorphisms in enzymes responsible for activating the prodrug (e.g., esterases) or metabolizing the active gemcitabine. nih.gov The goal is to move beyond a one-size-fits-all approach and develop a framework where the choice of a specific gemcitabine prodrug is guided by the molecular profile of the individual patient's cancer. biomedpharmajournal.org

Emerging Research Areas for Optimized Gemcitabine 5-Benzoate Application

Emerging research for gemcitabine prodrugs is focused on innovative drug delivery systems and novel therapeutic applications. This includes the development of nanoparticle-based formulations to improve tumor targeting and reduce systemic toxicity. mdpi.com Another area of interest is the development of prodrugs that are activated by specific features of the tumor microenvironment, such as hypoxia or the presence of certain enzymes. nih.govmdpi.comnih.gov

For Gemcitabine 5-Benzoate, future research could explore its potential as a radiosensitizer, a property that has been investigated for gemcitabine itself. nih.govresearchgate.net The ability of some prodrugs to be administered orally presents another significant avenue for research, aiming to improve patient convenience and potentially alter pharmacokinetic profiles. nih.govmdc-berlin.deresearchgate.netascopubs.orgnih.gov Investigating its efficacy in different cancer types beyond those traditionally treated with gemcitabine, based on specific molecular vulnerabilities, would also be a key future direction. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Gemcitabine 5-Benzoate with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves esterification of gemcitabine with benzoyl chloride under anhydrous conditions. Key steps include:

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .

- Characterization : Validate via -NMR (confirm benzoate group at 5'-position), HPLC (≥98% purity), and mass spectrometry .

- Reproducibility : Document solvent ratios, reaction times, and temperature controls in supplementary materials to align with journal guidelines for experimental replication .

Q. How does the lipophilicity of Gemcitabine 5-Benzoate influence its pharmacokinetic properties compared to parent Gemcitabine?

- Methodological Answer : Perform comparative studies using:

- LogP measurements : Shake-flask method with octanol/water partitioning .

- In vitro permeability assays : Caco-2 cell monolayers to assess intestinal absorption .

- Plasma stability tests : Incubate in human plasma (37°C, 24h) and quantify via LC-MS to evaluate esterase-mediated hydrolysis .

Q. What in vitro assays are recommended to evaluate the cytotoxicity of Gemcitabine 5-Benzoate in cancer cell lines?

- Methodological Answer :

- Cell viability : MTT or resazurin assays (48–72h exposure) with IC calculations .

- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Controls : Include parent Gemcitabine and solvent-only controls to isolate benzoate-specific effects .

Advanced Research Questions

Q. How can contradictory data on Gemcitabine 5-Benzoate’s efficacy across studies be systematically resolved?

- Methodological Answer :

- Meta-analysis : Aggregate datasets using PRISMA guidelines, focusing on variables like cell type, dosing schedules, and assay endpoints .

- Sensitivity analysis : Test hypotheses (e.g., metabolic activation differences) via CRISPR-edited cell lines lacking carboxylesterase enzymes .

- Standardization : Advocate for unified protocols (e.g., FDA-recognized cytotoxicity assays) to reduce inter-lab variability .

Q. What experimental designs are optimal for studying Gemcitabine 5-Benzoate’s synergy with other antimetabolites?

- Methodological Answer :

- Combination Index (CI) : Use Chou-Talalay method with fixed-ratio drug combinations (e.g., 5-FU or cisplatin) .

- Mechanistic overlap : Profile metabolic pathways (e.g., dCK enzyme activity) via RNA-seq or targeted proteomics .

- In vivo validation : Xenograft models with staggered dosing to mimic clinical administration .

Q. How do in vitro-to-in vivo extrapolation (IVIVE) challenges for Gemcitabine 5-Benzoate differ from its parent compound?

- Methodological Answer :

- PBPK modeling : Incorporate parameters like tissue-specific esterase expression and plasma protein binding .

- Toxicogenomics : Compare transcriptomic profiles of liver microtissues exposed to Gemcitabine vs. 5-Benzoate to predict hepatotoxicity .

- Interspecies scaling : Validate murine vs. human pharmacokinetics using allometric scaling and enzyme kinetic data .

Data Analysis & Reporting Guidelines

Q. What statistical methods are critical for analyzing dose-response relationships in Gemcitabine 5-Benzoate studies?

- Methodological Answer :

- Nonlinear regression : Fit sigmoidal curves (Hill equation) for IC/EC determination .

- Error handling : Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .

- Reproducibility : Adhere to MIAME standards for omics data and include raw datasets in supplementary materials .

Q. How should researchers address discrepancies between biochemical and cellular activity data for Gemcitabine 5-Benzoate?

- Methodological Answer :

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

- Metabolite profiling : Quantify intracellular Gemcitabine 5-Benzoate and its hydrolyzed products via LC-MS/MS .

- Microenvironment factors : Test hypoxia (3% O) or stromal co-cultures to mimic tumor conditions .

Ethical & Regulatory Considerations

Q. What documentation is required for preclinical safety profiling of Gemcitabine 5-Benzoate prior to IND submission?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.